molecular formula C12H17ClN2O3 B3044600 Urea, 1-(2-chloroethyl)-3-veratryl- CAS No. 100248-86-0

Urea, 1-(2-chloroethyl)-3-veratryl-

Cat. No.: B3044600
CAS No.: 100248-86-0
M. Wt: 272.73 g/mol
InChI Key: FPSMXWTXEIFDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(2-chloroethyl)-3-veratryl- is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, 1-(2-chloroethyl)-3-veratryl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, 1-(2-chloroethyl)-3-veratryl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(2-chloroethyl)-3-veratryl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100248-86-0

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea

InChI

InChI=1S/C12H17ClN2O3/c1-17-10-4-3-9(7-11(10)18-2)8-15-12(16)14-6-5-13/h3-4,7H,5-6,8H2,1-2H3,(H2,14,15,16)

InChI Key

FPSMXWTXEIFDCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC

100248-86-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzylamine (2 g, 12 mmol) in anh. THF (25 mL), at r.t., under N2, was added 2-chloroethyl isocyanate (1.02 mL, 1 eq). The reaction was complete after the addition. It was concentrated and the residue was purified by flash chromatography (silica gel, cHex/EtOAc 1:1→7:3 EtOAc/NH3 (0.5 in MeOH)) to give the title compound as a white solid (2.9 g, 89%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
89%

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